
1-(Morpholine-4-sulfonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholine-4-sulfonyl)-L-proline is a compound that features a morpholine ring attached to a sulfonyl group, which is further connected to an L-proline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)-L-proline typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Morpholine-4-sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form morpholine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Morpholine-4-sulfonyl)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Morpholine-4-sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(Morpholine-4-sulfonyl)-L-proline include:
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of this compound.
L-proline derivatives: Compounds with similar proline moieties but different functional groups attached.
Sulfonamide derivatives: Compounds with sulfonyl groups attached to various amines.
Uniqueness
This compound is unique due to its combination of a morpholine ring and an L-proline moiety, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
821800-14-0 |
|---|---|
Formule moléculaire |
C9H16N2O5S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(2S)-1-morpholin-4-ylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O5S/c12-9(13)8-2-1-3-11(8)17(14,15)10-4-6-16-7-5-10/h8H,1-7H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
WVNPQTRPVNQHRE-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
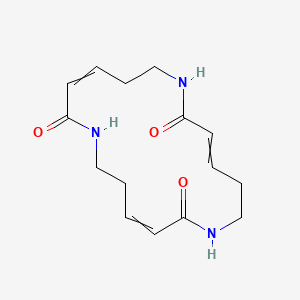
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
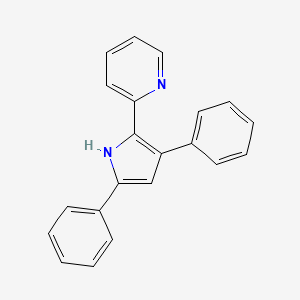
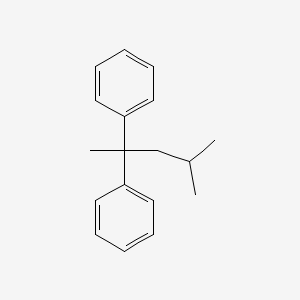

![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)

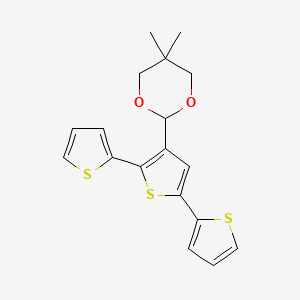
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
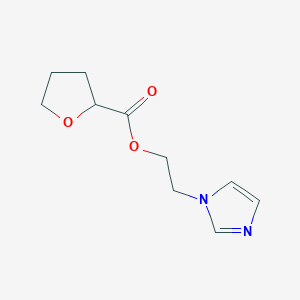
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
